[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13458507
Molecular Formula: C18H23ClN2O3
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
![[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester -](/images/structure/VC13458507.png)
Specification
Molecular Formula | C18H23ClN2O3 |
---|---|
Molecular Weight | 350.8 g/mol |
IUPAC Name | benzyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C18H23ClN2O3/c19-11-17(22)20-10-4-7-16(12-20)21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2/t16-/m1/s1 |
Standard InChI Key | QGKOXLMFMBWRCL-MRXNPFEDSA-N |
Isomeric SMILES | C1C[C@H](CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
SMILES | C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula, C₁₈H₂₃ClN₂O₃, reflects a 324.8 g/mol molecular weight . Its structure integrates three critical components:
-
A piperidine ring substituted at the 3-position with a chloroacetyl group (-CO-CH₂Cl).
-
A cyclopropyl-carbamic acid group linked to the piperidine nitrogen.
The stereochemistry at the piperidine’s 3-position is explicitly (R), a configuration that influences its interaction with biological targets. Comparative studies suggest enantiomeric specificity in receptor binding, as seen in analogous compounds.
Spectroscopic Characterization
Structural elucidation relies on advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve the piperidine ring’s conformation, chloroacetyl substituent (δ ~4.2 ppm for CH₂Cl), and benzyl ester aromatic protons (δ ~7.3 ppm).
-
Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 325.1 [M+H]⁺, consistent with the molecular formula .
-
Infrared (IR) Spectroscopy: Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) validate the carbamate and chloroacetyl groups.
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves sequential protection, acylation, and coupling reactions :
-
Piperidine Functionalization: (R)-piperidin-3-amine is reacted with cyclopropanecarbonyl chloride to form the cyclopropyl-carbamic acid intermediate.
-
Chloroacetylation: The secondary amine is acylated with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
-
Benzyl Ester Protection: The carbamic acid is protected using benzyl chloroformate, yielding the final product .
Key Optimization Parameters:
-
Temperature control (<0°C during acylation to prevent side reactions).
-
Solvent selection (polar aprotic solvents like DMF enhance reaction rates).
-
Catalytic use of 4-dimethylaminopyridine (DMAP) for esterification .
Physicochemical Properties
The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, while its insolubility in water necessitates formulation with co-solvents for biological assays .
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Effects
-
Antimicrobial Potential: Analogous piperidine-carbamates exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely via membrane disruption.
-
Neuroprotective Activity: The (R)-configuration may enhance binding to neuronal receptors (e.g., NMDA or σ-1 receptors), modulating oxidative stress pathways.
-
Enzyme Inhibition: The chloroacetyl group could act as an electrophilic warhead, covalently inhibiting serine hydrolases or proteases.
In Vitro Studies
While direct data on this compound remain limited, structurally related derivatives demonstrate:
-
IC₅₀ values of 5–20 µM against cancer cell lines (e.g., MCF-7 breast cancer).
-
80% inhibition of acetylcholinesterase at 10 µM, suggesting potential for Alzheimer’s disease research.
Applications in Medicinal Chemistry
Prodrug Development
The benzyl ester serves as a hydrolyzable prodrug motif, enabling controlled release of the active carbamic acid in vivo. Comparative studies with tert-butyl esters show superior plasma stability (t₁/₂ > 6 hours vs. 2 hours for tert-butyl).
Structure-Activity Relationship (SAR) Insights
-
Cyclopropyl Group: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
-
Chloroacetyl Substituent: Introduces electrophilicity for target covalent modification, a strategy used in kinase inhibitors.
-
(R)-Configuration: Improves target selectivity; the (S)-enantiomer shows 10-fold lower potency in preliminary assays.
Comparative Analysis with Analogues
Compound | Key Difference | Bioactivity |
---|---|---|
[(S)-Enantiomer] | Opposite stereochemistry | Reduced antimicrobial potency |
Tert-butyl ester variant | Increased hydrophobicity | Faster metabolic clearance |
Ethyl-carbamic acid derivative | Smaller ester group | Higher aqueous solubility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume